1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one
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Overview
Description
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that includes both an oxazine and a quinazolinone moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-catalyzed tandem selective ring-opening of oxirane followed by Friedel–Crafts alkylation. This method has been shown to afford high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-[1,4]oxazino[2,3-f]quinazolin: This compound shares a similar fused ring system but differs in the position of the oxazine ring.
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: Another related compound with a different fused ring system.
Uniqueness
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is unique due to its specific ring fusion and the presence of both oxazine and quinazolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[3,4-b]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZHUCOVZOERQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=CC=CC=C3C(=O)N21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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